molecular formula C21H27N3O2 B5235814 N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5235814
M. Wt: 353.5 g/mol
InChI Key: YATAWKBHRQEOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as DMPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPA belongs to the class of piperazine derivatives and is known to have a wide range of biochemical and physiological effects. In

Mechanism of Action

DMPPA exerts its therapeutic effects by binding to the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding leads to the activation of various intracellular signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects
DMPPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and cognitive function. DMPPA has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPPA in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. This allows for precise modulation of these receptors and their downstream signaling pathways. However, one of the limitations of using DMPPA is its relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the research on DMPPA. One of the areas of interest is in the development of novel DMPPA derivatives with improved pharmacological properties. Another area of interest is in the exploration of the potential therapeutic applications of DMPPA in other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, the development of DMPPA-based imaging agents for the early detection and diagnosis of Alzheimer's disease is also an area of active research.
Conclusion
In conclusion, DMPPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPA has a wide range of biochemical and physiological effects and has been extensively studied for its neuroprotective effects in Alzheimer's disease. The synthesis method of DMPPA involves a multi-step process, and its mechanism of action involves the activation of various intracellular signaling pathways. DMPPA has several advantages and limitations for lab experiments, and there are several future directions for research on DMPPA.

Synthesis Methods

DMPPA can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base. This reaction yields the intermediate product, which is then treated with acetic anhydride to obtain DMPPA. The purity of DMPPA can be improved through recrystallization and column chromatography.

Scientific Research Applications

DMPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of DMPPA is in the treatment of neurodegenerative disorders such as Alzheimer's disease. DMPPA has been shown to have a neuroprotective effect by inhibiting the deposition of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-7-6-8-18(17(16)2)22-21(25)15-23-11-13-24(14-12-23)19-9-4-5-10-20(19)26-3/h4-10H,11-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATAWKBHRQEOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

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